1-Methyl-1H-pyrazol-4-ol Hydrochloride: Structural Profiling, Synthesis, and Applications in Advanced Drug Discovery
1-Methyl-1H-pyrazol-4-ol Hydrochloride: Structural Profiling, Synthesis, and Applications in Advanced Drug Discovery
An In-Depth Technical Whitepaper
Introduction & Structural Significance
In contemporary medicinal chemistry and agrochemical development, the pyrazole scaffold is a privileged structure due to its profound bioisosteric properties, robust metabolic stability, and capacity for diverse hydrogen-bonding interactions[1]. Among its derivatives, 1-methyl-1H-pyrazol-4-ol hydrochloride (CAS: 1369488-73-2) has emerged as a critical building block.
The strategic placement of the methyl group at the N1 position serves a dual purpose: it prevents tautomerization, locking the pyrazole ring into a single, well-defined tautomeric state, and it enhances the lipophilicity of the resulting pharmacophore[2]. Concurrently, the hydroxyl group at the C4 position acts as a versatile nucleophilic handle, enabling downstream functionalizations such as etherification, Mitsunobu reactions, and cross-coupling[3][4].
As a Senior Application Scientist, I emphasize the use of the hydrochloride salt over the free base (CAS: 78242-20-3) in early-stage synthesis and storage. The electron-rich nature of the 4-hydroxypyrazole core makes the free base susceptible to spontaneous oxidation and degradation under ambient conditions. Conversion to the hydrochloride salt protonates the basic nitrogen, withdrawing electron density from the ring, thereby significantly enhancing solid-state stability, improving aqueous solubility, and facilitating easier handling during purification[2][5].
Physicochemical Profiling
Understanding the fundamental physicochemical properties of this compound is essential for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations.
Table 1: Quantitative Physicochemical Data
| Property | Value (Hydrochloride Salt) | Value (Free Base) |
| CAS Registry Number | 1369488-73-2 | 78242-20-3[1] |
| Molecular Formula | C4H7ClN2O | C4H6N2O |
| Molecular Weight | 134.56 g/mol | 98.10 g/mol |
| Predicted pKa | N/A | 9.19 ± 0.14[1] |
| Appearance | White to off-white crystalline solid[5] | Cream/off-white solid[2] |
| Solubility | Highly soluble in water and polar organics | Soluble in alcohols, limited in water[2] |
| Storage Conditions | Inert gas (Nitrogen/Argon), 2–8 °C[1] | Inert gas (Nitrogen/Argon), 2–8 °C[1] |
Synthetic Methodologies & Self-Validating Protocols
The synthesis of 1-methyl-1H-pyrazol-4-ol can be achieved via the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds[3]. However, for high-purity laboratory-scale synthesis, the oxidative cleavage of pyrazoleboronic esters is preferred due to its mild conditions and high regioselectivity[6].
Experimental Workflow: Synthesis of 1-Methyl-1H-pyrazol-4-ol Hydrochloride
The following self-validating protocol utilizes 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as the starting material. The causality behind using H2O2/NaOH is to facilitate a stereoretentive, selective oxidation of the carbon-boron bond without over-oxidizing the pyrazole nitrogen.
Step 1: Boronate Oxidation (Free Base Formation)
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Initiation: Dissolve 1.0 equivalent (e.g., 120.2 mmol) of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration[6].
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Catalysis & Oxidation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 2.0 equivalents of 3M aqueous sodium hydroxide ( NaOH ), followed by the dropwise addition of 2.0 equivalents of 30% hydrogen peroxide ( H2O2 )[6]. Causality: Dropwise addition controls the exothermic nature of the peroxide oxidation, preventing thermal degradation of the product.
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Propagation: Remove the ice bath and allow the mixture to stir at 25 °C for 3 hours.
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Validation (In-Process Control): Monitor reaction progress via TLC (DCM:MeOH, 9:1). The disappearance of the UV-active boronate ester spot and the appearance of a highly polar, lower- Rf spot confirms conversion.
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Quenching & Extraction: Neutralize the mixture to pH 7 using 12N hydrochloric acid ( HCl ). Extract the aqueous layer three times with a 90:10 mixture of dichloromethane and methanol[6]. Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.
Step 2: Hydrochloride Salt Formation
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Dissolution: Dissolve the crude 1-methyl-1H-pyrazol-4-ol free base in a minimal volume of anhydrous 1,4-dioxane.
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Precipitation: Under a nitrogen atmosphere, slowly add 1.2 equivalents of a 4M HCl in dioxane solution. Stir for 30 minutes at room temperature. Causality: Anhydrous conditions prevent the hygroscopic salt from turning into an intractable oil.
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Isolation: Filter the resulting white precipitate, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield 1-methyl-1H-pyrazol-4-ol hydrochloride[5].
Synthetic workflow for 1-methyl-1H-pyrazol-4-ol hydrochloride via boronate oxidation.
Applications in Advanced Drug Discovery
The 1-methyl-1H-pyrazol-4-ol scaffold is extensively utilized in the pharmaceutical industry to synthesize complex therapeutic agents targeting oncology, inflammatory diseases, and neurodegenerative disorders[1][3].
Kinase Inhibition (HPK1 & ERBB)
Derivatives synthesized from this building block act as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)[1]. HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By incorporating the pyrazole core into aminopyrazine compounds, researchers have developed inhibitors that block HPK1-mediated phosphorylation of SLP-76. This blockade prevents T-cell exhaustion and significantly enhances anti-tumor immunity[1]. Furthermore, the scaffold is utilized in designing quinazoline derivatives that target ERBB receptor tyrosine kinases, which are heavily implicated in solid tumor proliferation[1].
Epigenetic Modulators (KDM4/5 & PRC2)
Epigenetic regulation is another frontier where this compound excels. The pyrazole ring serves as a critical hydrogen-bond donor/acceptor motif in cell-penetrant inhibitors of the KDM4 and KDM5 families of histone lysine demethylases[1][4]. Additionally, it is a key substructure in macrocyclic azolopyridine derivatives functioning as EED and PRC2 modulators, which are vital for repressing aberrant gene transcription in various cancers[1].
Mechanism of pyrazole-derived HPK1 inhibitors in enhancing anti-tumor immunity.
References
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LookChem - Cas 78242-20-3, 1-Methyl-1H-pyrazol-4-ol: Basic Information, Properties, and Uses in Pharmaceutical Research. Available at:[Link]
